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Tristearin-d40

Cat. No.: B1472723
M. Wt: 1002.2 g/mol
InChI Key: DCXXMTOCNZCJGO-FYQZPCQBSA-N
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Description

Significance of Stable Isotope Labeling in Metabolic Pathway Elucidation

Stable isotope labeling is a research technique where non-radioactive isotopes of elements are incorporated into molecules to trace their journey through biological systems. numberanalytics.com This method has become an indispensable tool in metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. numberanalytics.com By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the transformation of these molecules through various metabolic pathways. numberanalytics.comcreative-proteomics.com This allows for a detailed understanding of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. numberanalytics.comnih.gov

The primary advantage of stable isotope labeling lies in its ability to provide dynamic information about metabolic processes, a significant leap from the static snapshot offered by traditional analytical methods. nih.gov It allows for the differentiation between endogenous molecules (those produced by the organism) and exogenous ones (those introduced from the outside). tandfonline.com This is crucial for accurately mapping metabolic networks and identifying novel pathways. nih.govtandfonline.com Furthermore, this technique aids in the confident identification of metabolites by providing their elemental composition, which is a significant challenge in metabolomics due to the existence of numerous isomers. nih.gov

Overview of Glyceryl Trioctadecanoate-D110 as a Research Standard

Glyceryl trioctadecanoate-D110 is a deuterated form of Glyceryl trioctadecanoate, a triglyceride also known as tristearin. lgcstandards.comnih.gov In this specific isotopologue, 110 hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com This high level of deuterium labeling makes it an excellent tracer for metabolic studies, particularly those investigating lipid metabolism. nih.govwikipedia.org

The use of deuterated lipids like Glyceryl trioctadecanoate-D110 allows researchers to follow the absorption, distribution, and metabolism of dietary fats in living organisms. researchgate.netcapes.gov.br By analyzing the presence of the deuterium label in various lipid fractions over time, scientists can gain insights into processes such as fatty acid uptake, triglyceride synthesis, and the incorporation of fatty acids into different tissues and cell membranes. researchgate.netcapes.gov.brnih.gov

Below is a table detailing the chemical properties of Glyceryl trioctadecanoate-D110:

PropertyValue
Synonyms Octadecanoic-d35 acid, 1,2,3-propanetriyl-d5 ester (9CI), Stearin-d35, tri- (8CI) lgcstandards.com
CAS Number 33048-69-0 lgcstandards.com
Molecular Formula C₅₇D₁₁₀O₆ lgcstandards.comlgcstandards.com
Molecular Weight 1002.1575 lgcstandards.comlgcstandards.com
Unlabelled CAS Number 555-43-1 lgcstandards.com
Purity 98 atom % D, min 98% Chemical Purity lgcstandards.com

Historical Context of Glyceride Tracer Applications in Metabolic Studies

The use of isotopic tracers in metabolic research dates back to the 1930s. numberanalytics.com One of the pioneering studies in this field was conducted by Rudolf Schoenheimer and his colleagues, who used deuterium-labeled linseed oil to trace the fate of dietary fatty acids in mice. bioscientifica.comresearchgate.net Their work demonstrated that a significant portion of the labeled fatty acids was incorporated into the adipose tissue, challenging the prevailing view that dietary fats were immediately oxidized for energy. bioscientifica.com

Over the decades, the methods for using and detecting stable isotopes have become increasingly sophisticated. The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has enabled researchers to measure the incorporation of stable isotopes with high precision and sensitivity. creative-proteomics.com The application of glyceride tracers, including deuterated forms, has been instrumental in advancing our understanding of various aspects of lipid metabolism. For instance, dual-labeling techniques, where two different deuterated fatty acid isomers are administered simultaneously, have allowed for direct comparisons of their metabolic fates in human subjects. researchgate.netcapes.gov.br These studies have provided valuable data on the rates of incorporation and removal of different fatty acids in plasma and red blood cells. researchgate.netcapes.gov.br

The evolution of these tracer techniques continues to provide deeper insights into the complex and dynamic nature of lipid metabolism, paving the way for a better understanding of metabolic health and disease. nih.govbioscientifica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H110O6 B1472723 Tristearin-d40

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2,52D2,53D2,54D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-FYQZPCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Glyceryl Trioctadecanoate D110

Advanced Synthetic Routes for Deuterated Glycerides

The primary route for synthesizing Glyceryl trioctadecanoate-D110 involves the esterification of glycerol (B35011) with perdeuterated stearic acid (octadecanoic acid-d35). This process can be broadly categorized into chemical and chemoenzymatic methods.

Chemical Synthesis: The traditional and most common approach is the direct esterification of glycerol with three equivalents of octadecanoic acid-d35. This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst to drive the reaction towards the formation of the triester. rsc.org Catalysts can range from simple acid catalysts to more complex organometallic compounds. To ensure the reaction goes to completion and to maximize the yield of the desired triglyceride, a mechanism for the removal of water, a byproduct of the esterification, is crucial. This is often achieved through azeotropic distillation or the use of molecular sieves.

A key precursor for this synthesis is octadecanoic acid-d35. The synthesis of perdeuterated fatty acids can be accomplished through various methods, including the hydrogenation of unsaturated fatty acid precursors using deuterium (B1214612) gas (D2) over a palladium catalyst. For saturated fatty acids like stearic acid, a common method involves the H-D exchange of the corresponding non-labeled fatty acid at high temperatures and pressures in the presence of a catalyst and a deuterium source like D2O. nih.gov

Chemoenzymatic Synthesis: An alternative and often more specific method involves the use of lipases as biocatalysts. nih.gov Lipase-catalyzed esterification offers several advantages, including milder reaction conditions (lower temperature and neutral pH), which helps to prevent isomerization and other side reactions. This method can also offer high regiospecificity, allowing for the targeted placement of the deuterated fatty acid onto the glycerol backbone, although for a symmetrical triglyceride like Glyceryl trioctadecanoate, this is less of a concern. The enzymatic approach is particularly useful for the synthesis of mixed-acid glycerides but can also be effectively employed for producing homo-acid triglycerides like Glyceryl trioctadecanoate-D110.

Isotopic Enrichment Techniques and Quality Control in Deuterated Lipid Synthesis

Achieving high isotopic enrichment is paramount for the utility of Glyceryl trioctadecanoate-D110 as a tracer or standard. The final isotopic purity of the triglyceride is directly dependent on the isotopic enrichment of the precursors, namely the octadecanoic acid-d35 and, to a lesser extent, the glycerol.

Isotopic Enrichment of Precursors: The isotopic enrichment of octadecanoic acid-d35 is the most critical factor. The efficiency of the deuteration process of the fatty acid determines the final deuterium content. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to assess the isotopic purity of the deuterated fatty acid methyl ester (FAME) derivative before its use in the triglyceride synthesis. nih.gov

Quality Control during Synthesis: Throughout the synthesis process, quality control checks are essential. This includes monitoring the progress of the esterification reaction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of mono- and diglycerides into the desired triglyceride.

A representative data table for the quality control of a batch of Glyceryl trioctadecanoate-D110 is shown below:

ParameterMethodSpecification
Chemical PurityHPLC≥ 98%
Isotopic EnrichmentMass Spectrometry≥ 98 atom % D
Identity¹H-NMR, ¹³C-NMR, MSConforms to structure

Characterization of Isotopic Purity and Regiospecificity of Glyceryl Trioctadecanoate-D110

The comprehensive characterization of Glyceryl trioctadecanoate-D110 is crucial to validate its structure and isotopic labeling pattern. The primary analytical techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for determining the isotopic enrichment of Glyceryl trioctadecanoate-D110. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for triglycerides. acs.orgmedchemexpress.com The mass spectrum will show a distribution of isotopologues, and by analyzing the relative intensities of these peaks, the average deuterium incorporation can be calculated. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation by observing the neutral loss of the deuterated fatty acid chains. acs.org

A typical mass spectrum analysis would compare the experimentally observed isotopic distribution with the theoretical distribution for the desired level of deuteration.

m/z (Theoretical)m/z (Observed)Relative Abundance (%)Assignment
1002.221002.2100[M+H]⁺ of Glyceryl trioctadecanoate-D110
1001.211001.2~95[M+H]⁺ with one less Deuterium
1003.231003.2~80[M+H]⁺ with one more Deuterium

Note: The relative abundances are illustrative and will vary based on the actual isotopic enrichment.

Application of Glyceryl Trioctadecanoate D110 in Quantitative Lipid Metabolism Studies

In Vivo Tracer Kinetics for Triglyceride Turnover Assessment

The use of stable isotope tracers like Glyceryl trioctadecanoate-D110 is considered a gold standard for investigating lipid kinetics in living organisms. nih.gov This methodology allows for the measurement of the constant turnover of lipids, which includes their synthesis, breakdown, and conversion to other compounds. nih.gov

The core principle of using Glyceryl trioctadecanoate-D110 as a tracer lies in its ability to illuminate the pathways of triglyceride metabolism. Once introduced into the body, this labeled triglyceride mixes with the endogenous triglyceride pool. Through the process of lipolysis, triglycerides are broken down (catabolism) into glycerol (B35011) and free fatty acids. nih.gov These components can then be used for energy or reassembled into new triglycerides (anabolism).

By collecting biological samples, such as blood, over a period of time and analyzing them with mass spectrometry, researchers can quantify the rate of appearance and disappearance of the deuterated tracer. This allows for the calculation of critical kinetic parameters, including the rate of triglyceride turnover. In a steady state, the rate of appearance of a substance is equal to its rate of disappearance. nih.gov For instance, by infusing a labeled tracer at a known rate and measuring its dilution in the blood, the rate of appearance of the endogenous substance can be calculated. nih.gov This provides a quantitative measure of triglyceride production and clearance.

To ensure the accuracy and relevance of data from animal studies using Glyceryl trioctadecanoate-D110, careful experimental design is paramount. Key considerations include:

Animal Model Selection: The choice of animal model is dictated by the research question. Rodents are frequently used, but larger models may be necessary for certain studies.

Tracer Administration: The method of introducing the tracer, whether orally or intravenously, will influence the metabolic processes being studied.

Tracer Preparation: The preparation of tracer-containing particles, such as triglyceride-rich lipoprotein (TRL)-like particles, is a critical step. Simplified and more time-efficient procedures for preparing these particles have been developed to facilitate these studies. nih.gov

Sampling and Analysis: The timing of sample collection and the analytical methods used, typically involving mass spectrometry, are crucial for accurately determining the tracer's concentration and calculating metabolic rates.

A study on the metabolism of a glycerol-3H triether, a nonabsorbable lipid marker, in rats provides insights into the type of data that can be generated. While this compound is not directly analogous to Glyceryl trioctadecanoate-D110 in its metabolic fate, the study design highlights important experimental aspects.

ParameterFinding in Glycerol-3H Triether StudyRelevance to Tracer Studies
Absorption Less than 0.2% of the triether was absorbed in rats. nih.govDemonstrates the importance of quantifying absorption and bioavailability of the tracer.
Metabolism The absorbed triether was not metabolized but stored in tissues. nih.govIn contrast, Glyceryl trioctadecanoate-D110 is expected to be metabolized, and tracing its breakdown products is the primary goal.
Distribution The tracer was found in adipose tissue, liver, and spleen. nih.govHighlights the need to analyze various tissues to understand the systemic distribution and metabolism of the tracer.

Ex Vivo and In Vitro Investigations of Cellular Lipid Fluxes

To gain a more detailed understanding of lipid metabolism at a cellular level, ex vivo and in vitro models are employed.

Cultured cells offer a controlled environment to dissect the intricate mechanisms of lipid metabolism. By introducing Glyceryl trioctadecanoate-D110 to cell cultures, researchers can trace its uptake, storage in lipid droplets, and subsequent breakdown. This approach allows for precise measurements of cellular lipid fluxes and how they are regulated by various factors.

Integration with Quantitative Lipidomics Platforms

The combination of stable isotope tracers like Glyceryl trioctadecanoate-D110 with advanced lipidomics platforms offers a powerful approach to studying lipid metabolism. Lipidomics aims to identify and quantify the entire complement of lipids in a biological sample. By incorporating a labeled tracer, researchers can move beyond static measurements and perform dynamic metabolic flux analysis.

Mass Spectrometry-Based Lipidomic Profiling with Deuterated Standards

Lipidomics, the large-scale study of lipids in biological systems, heavily relies on mass spectrometry (MS) for the identification and quantification of thousands of lipid species. nih.gov A significant challenge in MS-based lipidomics is the variability in ionization efficiency among different lipid classes and even between species within the same class. This variability can lead to inaccurate quantification if not properly addressed.

Deuterated lipid standards, such as Glyceryl trioctadecanoate-D110, are instrumental in overcoming this challenge. nih.gov By adding a known amount of the deuterated standard to a biological sample, it can serve as an internal benchmark. nih.gov Since the deuterated and non-deuterated forms of the lipid have nearly identical chemical and physical properties, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. The known concentration of the deuterated standard allows for the normalization of the signal intensity of the endogenous, non-deuterated lipid, thereby enabling more accurate relative quantification across different samples.

Recent advances in the commercial availability of a wide array of deuterated lipid standards have been a critical factor in the growth and success of mass spectrometry-based lipidomics. nih.gov These standards are essential for creating comprehensive lipid profiles and have been applied in various research areas, including the study of metabolic disorders like dyslipidemia and the investigation of lipid alterations in diseases such as chronic kidney disease. nih.govnih.gov

Table 1: Research Applications of Deuterated Standards in Lipidomic Profiling

Research AreaKey Findings
Dyslipidemia Studies Untargeted mass spectrometry-based lipidomics, utilizing internal standards, has been effective in correlating comprehensive lipid profiles with serum lipid levels in healthy and dyslipidemic individuals. nih.gov
Chronic Kidney Disease (CKD) A shotgun lipidomics approach, fortified with standard analytical methods, revealed significant alterations in the plasma lipidome of CKD patients, including the upregulation of triacylglycerols. nih.gov
Methodological Advancements The use of stable isotope-labeled internal standards is considered crucial for obtaining reproducible and quantitative data in ESI-MS analysis of biological samples, although the necessity may depend on the specific analytes and matrix. nih.gov

Isotope Dilution Mass Spectrometry for Absolute Lipid Quantification

While relative quantification provides valuable insights into changes in lipid levels, absolute quantification, which determines the exact concentration of a lipid, is often necessary for a more definitive understanding of lipid metabolism. Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving this level of accuracy and precision. nih.gov

In an IDMS workflow, a known amount of a stable isotope-labeled internal standard, such as Glyceryl trioctadecanoate-D110, is added to the sample. nih.gov After extraction and processing, the sample is analyzed by mass spectrometry. The ratio of the signal intensity of the endogenous analyte to that of the isotope-labeled standard is then used to calculate the absolute concentration of the analyte. This method effectively corrects for sample loss during preparation and for variations in instrument response.

The high precision and accuracy of IDMS have established it as a reference method for the quantitative analysis of various molecules, including lipids. nih.govresearchgate.net For instance, IDMS has been developed as a candidate definitive method for determining total glycerides and triglycerides in serum, showcasing its reliability in clinical chemistry. researchgate.net The use of isotope-labeled internal standards is fundamental to this approach, as they closely mimic the behavior of their natural counterparts throughout the analytical process. nih.gov

Table 2: Key Features of Isotope Dilution Mass Spectrometry (IDMS)

FeatureDescription
Principle A known amount of an isotope-labeled version of the analyte is added to the sample as an internal standard.
Advantage Corrects for analyte loss during sample preparation and variations in instrument response, leading to high accuracy and precision.
Application in Lipidomics Enables the absolute quantification of specific lipid species, providing precise concentration measurements.
Reference Method Considered a reference or definitive method for quantitative analysis in various fields, including clinical chemistry. nih.govresearchgate.net

Analytical Approaches for the Detection and Quantification of Glyceryl Trioctadecanoate D110 and Its Metabolites

Advanced Mass Spectrometric Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled lipids such as Glyceryl trioctadecanoate-D110, offering unparalleled sensitivity and specificity. The choice of a specific MS-based method is dictated by the analytical focus, whether it be the individual fatty acid components or the intact triglyceride molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of the fatty acid constituents of Glyceryl trioctadecanoate-D110 following the hydrolytic cleavage of the triglyceride. This method enables the precise determination of the isotopic enrichment of the resulting octadecanoic acid-D35 moieties. Prior to analysis, the sample undergoes a derivatization step, most commonly transesterification, to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). These FAMEs are subsequently separated by gas chromatography based on their differential partitioning between the stationary and mobile phases, determined by their boiling points and chemical structure.

Following chromatographic separation, the FAMEs are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated according to their mass-to-charge ratio (m/z). By quantifying the relative abundance of the deuterated octadecanoate methyl ester in comparison to its non-deuterated analog, the level of isotopic enrichment can be accurately calculated. This data is critical for tracing the metabolic fate of the labeled fatty acids as they are incorporated into various lipid pools within a biological system.

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis

Parameter Description
Gas Chromatograph
Column A polar capillary column, such as one coated with (50% cyanopropyl)-methylpolysiloxane, is typically used.
Carrier Gas Helium is the most common carrier gas.
Inlet Temperature A typical inlet temperature is 250 °C.
Oven Program A temperature gradient is employed, for example, starting at 100°C and ramping up to 240°C to elute a range of FAMEs.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) is standard for FAME analysis.
Ion Source Temperature A common ion source temperature is 230 °C.
Quadrupole Temperature A typical quadrupole temperature is 150 °C.

For the analysis of the intact Glyceryl trioctadecanoate-D110 molecule, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred methodology. This powerful technique facilitates the separation of the labeled triglyceride from a complex mixture of other lipid species, followed by its highly specific detection and quantification. Reversed-phase liquid chromatography is commonly utilized for this purpose, where separation is achieved based on the hydrophobicity of the lipid molecules.

Subsequent to chromatographic separation, the intact lipid is ionized using a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed for targeted detection. In this process, a precursor ion corresponding to an adduct (e.g., protonated or ammoniated) of Glyceryl trioctadecanoate-D110 is selected in the first mass analyzer. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This method, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), affords exceptional specificity and sensitivity for the quantification of the labeled triglyceride.

The identification of the diverse metabolites of Glyceryl trioctadecanoate-D110 relies on the capabilities of High-Resolution Mass Spectrometry (HRMS). HRMS instruments, including Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide exceptionally accurate mass measurements, which in turn allow for the determination of the elemental composition of unknown analytes.

Following administration, the deuterated octadecanoic acid from Glyceryl trioctadecanoate-D110 can be metabolically incorporated into a variety of other lipid classes, such as phospholipids (B1166683), cholesteryl esters, and di- and monoglycerides. HRMS, frequently coupled with liquid chromatography, can detect these newly formed deuterated species within a complex biological extract. By comparing the experimentally measured accurate masses of the detected ions with the theoretically calculated masses of potential deuterated metabolites, researchers can achieve confident identification of the metabolic products of Glyceryl trioctadecanoate-D110.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Signature Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a valuable and complementary analytical approach for characterizing the isotopic signature of Glyceryl trioctadecanoate-D110. Although generally less sensitive than mass spectrometry, NMR offers highly detailed structural information regarding the precise intramolecular location of the deuterium (B1214612) atoms. Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium signals, thereby confirming the positions and extent of deuteration within the fatty acid chains.

In addition, ¹³C NMR spectroscopy serves as another powerful tool. The presence of a deuterium atom on a carbon atom induces a characteristic upfield shift in the ¹³C NMR signal of that carbon. It also causes a splitting of the signal due to one-bond and two-bond carbon-deuterium (C-D) coupling. This phenomenon produces a unique spectral fingerprint that can be used to unequivocally confirm the identity and assess the isotopic purity of the labeled compound.

Chromatographic Separations Preceding Spectroscopic Analysis

An effective chromatographic separation is an essential prerequisite for the successful analysis of Glyceryl trioctadecanoate-D110 and its metabolites from intricate biological matrices by either mass spectrometry or NMR. The selection of the appropriate chromatographic technique is contingent upon the specific analytical objectives.

For the analysis of the constituent fatty acids, Gas Chromatography (GC) , as detailed in section 4.1.1, is the industry standard following their conversion to FAMEs. The high resolving power of modern capillary GC columns enables the separation of a complex mixture of fatty acid isomers, which is crucial for accurate profiling.

In certain research contexts, Thin-Layer Chromatography (TLC) can be employed as a preliminary separation or purification technique. Different lipid classes exhibit distinct migration patterns on a TLC plate, allowing for the isolation of the triglyceride fraction prior to a more comprehensive analysis by MS or NMR.

Table 2: Compound Names Mentioned in the Article

Compound Name
Glyceryl trioctadecanoate-D110
Octadecanoic acid-D35
Fatty acid methyl esters (FAMEs)
Phospholipids
Cholesteryl esters
Di- and monoglycerides
Deuterated octadecanoate methyl ester

Mechanistic Insights into Lipid Physiology Derived from Glyceryl Trioctadecanoate D110 Tracer Studies

Elucidation of Adipose Tissue Lipid Storage and Mobilization Pathways

Adipose tissue serves as the primary site for energy storage in the form of triglycerides. The balance between triglyceride synthesis (lipogenesis) and breakdown (lipolysis) is crucial for maintaining energy homeostasis. Glyceryl trioctadecanoate-D110 can be used to unravel the intricate pathways of lipid handling in adipocytes.

When introduced into a biological system, labeled triglycerides like Glyceryl trioctadecanoate-D110 are incorporated into chylomicrons and transported to adipose tissue. There, lipoprotein lipase (B570770) (LPL) hydrolyzes the triglycerides, and the resulting deuterated fatty acids are taken up by adipocytes and re-esterified into the adipose triglyceride pool. By sampling adipose tissue over time and analyzing the enrichment of deuterium (B1214612) in the stored triglycerides, researchers can calculate the rate of triglyceride turnover.

Studies using long-term administration of ²H₂O in humans have provided a framework for how such measurements are conducted. These studies have allowed for the concurrent measurement of adipose-triglyceride turnover, de novo lipogenesis (DNL), and cell proliferation. nih.gov For instance, the fractional synthesis of triglyceride-glycerol can be determined, providing a measure of triglyceride turnover. A similar principle applies when using a deuterated triglyceride tracer.

Research Findings:

Triglyceride Turnover: The use of stable isotopes has revealed that the turnover of adipose tissue triglycerides is a relatively slow process. In human studies using ²H₂O, the half-life of subcutaneous adipose tissue triglycerides was estimated to be in the range of 200-270 days. nih.gov

De Novo Lipogenesis: By analyzing the incorporation of deuterium into the palmitate moiety of triglycerides, the contribution of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) to the adipose lipid pool can be quantified. Studies have shown that DNL contributes approximately 20% of newly stored triglycerides in adipose tissue under normal dietary conditions. nih.gov

Lipolysis Regulation: In response to a negative energy balance, such as that induced by certain dietary manipulations, stored triglycerides are hydrolyzed by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.gov Tracer studies can quantify the rate of appearance of labeled fatty acids in the circulation, providing a direct measure of lipolysis.

Table 1: Representative Data on Adipose Tissue Triglyceride (TG) Dynamics Using Stable Isotope Tracers This table presents illustrative data based on findings from studies using ²H₂O, demonstrating the types of measurements achievable with deuterated tracers like Glyceryl trioctadecanoate-D110.

Parameter MeasuredValue (after 9 weeks of labeling)Implication
Mean TG-Glycerol Fractional Synthesis0.20 (range 0.08-0.49)Indicates that approximately 20% of the triglyceride pool has been newly synthesized. nih.gov
Estimated TG Half-Life200-270 daysHighlights the slow turnover rate of stored fat in adipose tissue. nih.gov
Contribution of DNL to Adipose TG~20% of new TGQuantifies the proportion of newly made fatty acids in the stored lipid pool. nih.gov

Understanding Hepatic Triglyceride Synthesis and Secretion Dynamics

The liver plays a central role in lipid metabolism, particularly in the synthesis and secretion of triglycerides in the form of very-low-density lipoproteins (VLDL). Dysregulation of hepatic triglyceride metabolism is a key feature of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Glyceryl trioctadecanoate-D110, or more commonly its constituent deuterated fatty acids and glycerol (B35011), can be used to trace the pathways of hepatic triglyceride synthesis. Following uptake by the liver, the labeled components are incorporated into newly synthesized triglycerides. These labeled triglycerides are then packaged into VLDL particles and secreted into the bloodstream. By measuring the appearance of the deuterated tracer in VLDL-triglycerides over time, the rate of hepatic triglyceride secretion can be determined. nih.gov

Research Findings:

VLDL Production Rates: Stable isotope tracer studies have enabled the quantification of hepatic VLDL-triglyceride and VLDL-apolipoprotein B-100 (the structural protein of VLDL) secretion rates. nih.gov These measurements are crucial for understanding the pathophysiology of hypertriglyceridemia.

Metabolic Fates of Fatty Acids: By using tracers, researchers can distinguish between different sources of fatty acids for hepatic triglyceride synthesis, including dietary fat, fatty acids from adipose tissue lipolysis, and de novo lipogenesis.

Reproducibility of Measurements: The reproducibility of VLDL kinetics measured by stable isotope methods has been assessed, showing that while there is biological variability, these techniques are robust for detecting physiologically meaningful changes in lipid metabolism. nih.gov

Table 2: Illustrative Intraindividual Variability in VLDL Kinetic Measurements This table is based on reproducibility studies of VLDL kinetics and demonstrates the precision of stable isotope tracer methodologies that would be applicable to studies using Glyceryl trioctadecanoate-D110.

Kinetic ParameterCoefficient of Variation (%)Interpretation
VLDL-Triglyceride Concentration18Reflects the natural fluctuation in blood triglyceride levels. nih.gov
VLDL-Triglyceride Secretion Rate20Indicates good reproducibility for measuring the liver's output of triglycerides. nih.gov
VLDL-Triglyceride Clearance Rate25Shows slightly higher variability in the rate at which triglycerides are removed from the blood. nih.gov

Investigation of Lipid Transport Mechanisms in Circulatory Systems

The transport of insoluble lipids through the aqueous environment of the blood is facilitated by lipoproteins. Dietary triglycerides are transported in chylomicrons, while endogenously synthesized triglycerides are transported in VLDL. Understanding the dynamics of this transport is essential for comprehending how lipids are delivered to peripheral tissues for energy or storage.

The use of Glyceryl trioctadecanoate-D110 allows for the direct observation of the entire transport process. After intestinal absorption and packaging into chylomicrons, the appearance and disappearance of the deuterated triglyceride can be monitored in different lipoprotein fractions isolated from the plasma. This provides insights into the rate of chylomicron clearance and the transfer of lipids between different lipoprotein particles.

Research Findings:

Lipoprotein Lipase Activity: The rate of disappearance of labeled triglycerides from chylomicrons and VLDL reflects the activity of lipoprotein lipase, the key enzyme responsible for hydrolyzing triglycerides in the circulation. mdpi.com

Remnant Lipoprotein Clearance: After lipolysis, triglyceride-depleted remnant particles are formed. Tracer studies can determine the rate at which these remnants are taken up by the liver, a critical step in preventing the accumulation of atherogenic particles in the circulation. mdpi.com

Inter-lipoprotein Lipid Exchange: Labeled lipids can be observed moving between different lipoprotein classes (e.g., from VLDL to HDL), providing information about the activities of lipid transfer proteins like cholesteryl ester transfer protein (CETP) and phospholipid transfer protein (PLTP).

Dynamics of Intracellular Lipid Droplet Formation and Utilization

Lipid droplets are now recognized as dynamic organelles that play a central role in cellular lipid homeostasis, protecting cells from lipotoxicity and regulating the supply of lipids for energy and membrane synthesis. The formation of lipid droplets involves the synthesis of neutral lipids, primarily triglycerides and sterol esters, within the endoplasmic reticulum membrane. nih.gov

By supplying cells with deuterated fatty acids derived from Glyceryl trioctadecanoate-D110, researchers can trace their incorporation into triglycerides and the subsequent formation of new lipid droplets. Advanced imaging techniques combined with mass spectrometry can visualize the localization and quantify the turnover of these labeled lipid droplets.

Research Findings:

Lipid Droplet Turnover: Isotopic labeling studies have shown that lipid droplets are in a constant state of flux, with ongoing synthesis and breakdown. The turnover rates of lipid droplets can vary significantly between different tissues and cell types, reflecting their specific metabolic roles. nih.gov

Protein-Lipid Droplet Interactions: The proteome of lipid droplets is complex and includes enzymes involved in lipid metabolism as well as structural proteins. Isotopic labeling can be used in conjunction with proteomics to study the dynamics of protein association with lipid droplets during their lifecycle.

Lipid Partitioning: Tracers can reveal how fatty acids are partitioned between different lipid pools within the cell, such as triglycerides for storage in lipid droplets versus phospholipids (B1166683) for membrane synthesis. This is crucial for understanding how cells adapt to changes in lipid availability.

Table 3: Comparative Protein and Organelle Half-Lives in Different Tissues Data from stable isotope labeling studies highlight the variable turnover of lipid droplets compared to other cellular components, a process that can be investigated using tracers like Glyceryl trioctadecanoate-D110.

ComponentTissueMedian Half-Life (days)
Lipid Droplet ProteinsLiver2.6
Adipose Tissue12.4
Mitochondrial ProteinsLiver4.3
Adipose Tissue10.9
Peroxisomal ProteinsLiver1.4
Adipose Tissue5.2

This table is adapted from studies using ¹⁵N labeling to illustrate the concept of differential organelle turnover. nih.gov

Glyceryl Trioctadecanoate D110 in Investigating Metabolic Perturbations and Pathways

Applications in Modeling and Studying Diet-Induced Metabolic Adaptations

The use of Glyceryl trioctadecanoate-D110 is particularly valuable in understanding how the body adapts to dietary changes, especially those involving high-fat intake. By incorporating this labeled triglyceride into experimental diets, researchers can meticulously follow the metabolic fate of a saturated fatty acid, octadecanoic acid (stearic acid), which is prevalent in many fats.

In studies of diet-induced obesity and insulin (B600854) resistance, Glyceryl trioctadecanoate-D110 can help elucidate the mechanisms underlying the storage and mobilization of dietary fats. For instance, it can be used to quantify the rate of appearance of the labeled stearate (B1226849) in various tissues such as the liver, adipose tissue, and muscle. This allows for the assessment of how different dietary compositions influence the partitioning of fatty acids between storage in adipose tissue and oxidation in other tissues.

Table 1: Illustrative Research Findings on Diet-Induced Metabolic Adaptations

Research FocusExperimental ModelKey Findings with Labeled Tracers
Fatty Acid Partitioning Rodent models on a high-fat dietIncreased incorporation of labeled fatty acids into hepatic triglycerides, indicating enhanced liver fat storage.
Adipose Tissue Dynamics In vitro studies with adipocytesAltered rates of lipolysis and re-esterification of labeled fatty acids in response to different hormonal stimuli.
Muscle Lipid Metabolism Human volunteers after a high-fat mealTracing the incorporation of dietary fatty acids into intramyocellular lipid stores.

This table is illustrative and based on general findings in lipid tracer studies, as specific data for Glyceryl trioctadecanoate-D110 is not widely published.

Role in Unraveling Altered Lipid Metabolism in Disease Models

Glyceryl trioctadecanoate-D110 is an instrumental tool in preclinical disease models to dissect the dysregulation of lipid metabolism that characterizes many pathological states. In conditions such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular disease, the normal processing of lipids is significantly altered.

By administering Glyceryl trioctadecanoate-D110 to animal models of these diseases, scientists can trace the pathways that contribute to ectopic lipid accumulation, such as in the liver and heart. This can reveal abnormalities in fatty acid uptake, esterification into complex lipids, and beta-oxidation. For example, in models of NAFLD, such tracers can help determine the relative contributions of dietary fat, de novo lipogenesis, and adipose tissue lipolysis to the accumulation of fat in the liver.

Table 2: Application of Labeled Tracers in Disease Models

Disease ModelMetabolic Pathway InvestigatedPotential Insights from Glyceryl trioctadecanoate-D110
Non-Alcoholic Fatty Liver Disease (NAFLD) Hepatic fatty acid uptake and triglyceride synthesisQuantifying the contribution of dietary saturated fat to liver steatosis.
Type 2 Diabetes Insulin resistance and adipose tissue functionAssessing the impact of insulin resistance on the suppression of lipolysis and fatty acid release from adipose tissue.
Atherosclerosis Lipoprotein metabolismTracking the incorporation of dietary fatty acids into circulating lipoproteins that contribute to plaque formation.

This table is illustrative and based on general findings in lipid tracer studies, as specific data for Glyceryl trioctadecanoate-D110 is not widely published.

Assessment of Nutritional Interventions on Lipid Homeostasis

For example, a study could investigate whether a particular nutritional supplement enhances the oxidation of dietary saturated fatty acids or redirects them towards less harmful metabolic fates. By measuring the appearance of the deuterium (B1214612) label in expired air (as deuterated water) or in different lipid fractions, researchers can gain a dynamic and quantitative understanding of the intervention's mechanism of action. This level of detail is crucial for substantiating health claims and for the development of evidence-based dietary recommendations.

Table 3: Evaluating Nutritional Interventions with Labeled Tracers

Nutritional InterventionResearch QuestionOutcome Measured with Glyceryl trioctadecanoate-D110
Omega-3 Fatty Acid Supplementation Does it alter the metabolism of dietary saturated fat?Changes in the rate of oxidation versus storage of the labeled stearate.
High-Fiber Diet Does it reduce the absorption of dietary fat?Lower recovery of the deuterium label in systemic circulation and tissues.
Polyphenol-Rich Extract Does it influence postprandial lipemia?Altered kinetics of labeled fatty acids appearing in post-meal triglyceride-rich lipoproteins.

This table is illustrative and based on general findings in lipid tracer studies, as specific data for Glyceryl trioctadecanoate-D110 is not widely published.

Future Prospects and Emerging Methodologies in Deuterated Triglyceride Research

Development of Novel Deuterated Lipid Probes

The utility of deuterated triglycerides in metabolic research is intrinsically linked to the diversity and sophistication of the available labeled compounds. The development of novel deuterated lipid probes is a critical area of ongoing research, aimed at creating more effective and specific tools for tracking lipid metabolism.

A significant challenge in this area is the synthesis of deuterated lipids that are more representative of the complex lipids found in biological systems. ill.eu While synthetically produced, partially deuterated phospholipids (B1166683) are available, they are often expensive and may not fully mimic the behavior of natural lipids. ill.eu To address this, researchers are exploring methods to produce deuterated natural lipid mixtures from organisms like the yeast Pichia pastoris. ill.eu This approach yields a variety of deuterated glycerophospholipids, sterols, and neutral lipids, providing a more biologically relevant model for studying membrane structure and function. ill.eu

The strategic placement of deuterium (B1214612) atoms within a lipid molecule is another key aspect of novel probe development. The synthesis of perdeuterated saturated fatty acids and diacids, which are precursors for a wide range of complex lipids and surfactants, is a significant focus. europa.eu Techniques such as H/D exchange using D₂O as the deuterium source and a Pt/C catalyst are employed to achieve high levels of deuterium incorporation. europa.eu Furthermore, the synthesis of deuterated unsaturated fatty acids, like oleic acid, presents a greater challenge due to the difficulty of direct deuteration but is crucial for studying the metabolism of these important dietary components. europa.eu

The demand for a wider variety of deuterated lipids is driven by the needs of advanced analytical techniques, particularly neutron scattering, which relies on contrast variation between deuterated and non-deuterated molecules to elucidate molecular structures and interactions. europa.eudigitellinc.com The development of these novel probes is expanding the experimental possibilities for investigating lipid-protein interactions, the dynamics of lipid rafts, and the influence of lipid composition on membrane properties.

Recent advancements have also seen the development of fluorescent probes for imaging lipid droplets, the primary storage sites for triglycerides. rsc.orgmdpi.comnih.gov While not directly deuterated, the insights gained from these imaging techniques can be powerfully combined with data from deuterated tracer studies to provide a more complete picture of lipid storage and mobilization. Future developments may involve the creation of dual-labeled probes that incorporate both a fluorescent tag and deuterium atoms, allowing for simultaneous imaging and metabolic tracing.

Integration with Multi-Omics Approaches for Systems-Level Understanding

The true power of deuterated triglycerides like Glyceryl trioctadecanoate-D110 is realized when their use is integrated with other "omics" technologies, such as genomics, proteomics, and metabolomics. This multi-omics approach allows for a systems-level understanding of how genetic variations and protein expression levels influence lipid metabolism and how these complex interactions contribute to health and disease. researchgate.net

The integration of lipidomics with genomics, for instance, has the potential to uncover new biological insights not achievable with traditional lipid measurements alone. researchgate.net By combining data from genome-wide association studies (GWAS) with detailed lipid profiles obtained using deuterated tracers, researchers can identify genetic variants that influence the metabolism of specific lipid species. researchgate.net This can lead to the discovery of novel biomarkers for disease risk and the identification of new therapeutic targets. researchgate.net

Similarly, combining lipidomics with proteomics can reveal how changes in protein expression affect lipid synthesis, transport, and signaling. nih.govoup.com For example, a study on breast cancer progression utilized targeted proteomic analysis alongside untargeted lipidomic analysis to identify protein and lipid signatures associated with metastasis. nih.gov The use of stable isotope-labeled internal standards, including deuterated lipids, is crucial for the accurate quantification of lipids in such studies. nih.govmdpi.com

Metabolic flux analysis, which uses stable isotope tracers to measure the rates of metabolic pathways, is a cornerstone of this integrated approach. irisotope.com By administering a deuterated precursor like D₂O or a deuterated fatty acid and tracking the incorporation of deuterium into various lipid pools, researchers can quantify the turnover rates of individual lipids in different organs and tissues. nih.govresearchgate.netnih.gov This provides a dynamic view of lipid metabolism that is not possible with static measurements of lipid concentrations.

The challenges in integrating multi-omics data are significant, requiring advanced statistical and computational tools to handle the high-dimensional and correlated nature of the data. researchgate.net However, the potential rewards are immense, offering a more holistic understanding of complex biological processes and the intricate interplay between different molecular layers. researchgate.net

Advancements in Analytical Instrumentation for Enhanced Tracer Sensitivity

The ability to detect and quantify deuterated triglycerides and their metabolites with high sensitivity and specificity is fundamental to their use in research. Continuous advancements in analytical instrumentation are therefore a key driver of progress in this field.

Mass spectrometry (MS) is the primary analytical technique for quantifying stable isotope tracers. nih.gov Recent years have seen significant improvements in MS instrumentation, leading to increased sensitivity and the ability to analyze a larger number of lipid species in a single run. nih.govmdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for lipidomic analysis. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity by allowing for the fragmentation of lipid ions and the identification of their constituent parts, which is particularly useful for determining the position of deuterium labels. nih.govnih.gov

Newer MS-based techniques are further pushing the boundaries of sensitivity. Thermal ionization mass spectrometry (TIMS) and inductively coupled plasma mass spectrometry (ICP-MS) offer extremely high sensitivity for the analysis of certain isotopes, although their application to lipidomics can be limited by interferences. nih.gov High-sensitivity tracing of stable isotope-labeled nanoparticles using multi-collector ICP-MS has demonstrated the potential to detect picogram quantities of labeled material. rsc.org

Ion mobility mass spectrometry is an emerging technology that separates ions based on their size and shape, providing an additional dimension of separation that can improve the identification of lipid isomers. youtube.com This is particularly important in lipidomics, where many different lipid species can have the same mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing deuterated compounds. mdpi.com While generally less sensitive than MS, NMR can provide detailed information about the specific location of deuterium atoms within a molecule, which is difficult to achieve with MS alone. researchgate.net Deuterium metabolic imaging (DMI) is a developing in vivo imaging technique that uses the signal from deuterium to visualize metabolic processes in real-time. nih.gov

The development of more user-friendly software for data analysis is also a critical advancement. nih.gov This allows researchers to more easily process the large and complex datasets generated by modern analytical instruments.

Analytical TechniquePrincipleAdvantages for Deuterated Tracer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling point and then detects them by mass.High resolution separation of fatty acids, well-established methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds based on their polarity and then detects them by mass. Tandem MS allows for fragmentation and structural analysis.Applicable to a wide range of lipids, high sensitivity and specificity, can identify isomeric lipids. nih.govmdpi.com
Thermal Ionization Mass Spectrometry (TIMS) Ionizes samples from a heated filament, providing very high precision isotope ratio measurements.Extremely high precision for certain elements, but not broadly applicable to all lipids. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Uses a high-temperature plasma to ionize the sample, allowing for sensitive elemental and isotopic analysis.Very high sensitivity for metals and some non-metals, but can have isobaric interferences for lipid analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Can determine the precise location of deuterium atoms within a molecule. researchgate.net
Deuterium Metabolic Imaging (DMI) An in vivo imaging technique that detects the signal from deuterium to map metabolic pathways.Allows for non-invasive, real-time visualization of metabolism in living organisms. nih.gov

Q & A

Q. How can researchers confirm the structural integrity and isotopic purity of synthesized Glyceryl trioctadecanoate-D110 batches?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the absence of proton signals in deuterated positions.
  • Employ Mass Spectrometry (MS) with high-resolution capabilities (e.g., QTOF-MS) to verify isotopic enrichment (98 atom % D) and molecular weight (MW 1002.16 g/mol).
  • Cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) to detect characteristic ester and deuterium-substituted C-D bond vibrations .

Q. What analytical techniques are optimal for quantifying Glyceryl trioctadecanoate-D110 in lipid nanoparticle formulations?

Methodological Answer:

  • Utilize High-Performance Liquid Chromatography (HPLC) with a refractive index or evaporative light scattering detector (ELSD), calibrated against deuterated and non-deuterated standards.
  • For trace analysis, apply Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with selective ion monitoring (SIM) for the deuterated molecular ion ([M+D]⁺).
  • Validate methods using recovery experiments (spiked samples) to ensure accuracy in complex matrices .

Q. How does Glyceryl trioctadecanoate-D110’s solubility profile compare to its non-deuterated counterpart in lipid-based systems?

Methodological Answer:

  • Conduct solubility screening in molten lipids (e.g., tristearin, cetostearyl alcohol) using visual assessment or differential scanning calorimetry (DSC) to detect phase separation.
  • Compare melting points and crystallization behavior via DSC thermograms , as deuterium substitution may alter van der Waals interactions and lipid packing .

Advanced Research Questions

Q. How can researchers design experiments to assess isotopic substitution (deuterium) effects on Glyceryl trioctadecanoate-D110’s performance in solid lipid nanoparticles (SLNs)?

Methodological Answer:

  • Use a factorial design (e.g., 2² or 3³) with variables like lipid concentration (e.g., 5–15% w/w) and surfactant ratio (e.g., Poloxamer 188).
  • Measure responses such as particle size (dynamic light scattering), encapsulation efficiency (ultrafiltration/LC-MS), and drug release kinetics (dialysis method).
  • Compare results with non-deuterated controls to isolate isotopic effects on lipid crystallinity (via X-ray diffraction) and stability .

Q. What strategies resolve contradictions in data when deuterated lipids exhibit altered physicochemical properties?

Methodological Answer:

  • Perform molecular dynamics simulations to model deuterium’s impact on lipid bilayer packing and thermal stability.
  • Validate experimentally with small-angle X-ray scattering (SAXS) to analyze lamellar spacing differences.
  • Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish significant deviations from experimental noise .

Q. How to optimize Glyceryl trioctadecanoate-D110-based SLNs for targeted drug delivery while ensuring isotopic stability?

Methodological Answer:

  • Apply Central Composite Design (CCD) to optimize variables: drug-to-lipid ratio (1:10–1:20), surfactant concentration (0.5–2.0% w/v), and homogenization cycles (3–7 passes).
  • Monitor deuterium retention using accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis.
  • Evaluate in vitro performance via cell uptake studies (fluorescence microscopy with deuterated fluorescent probes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.